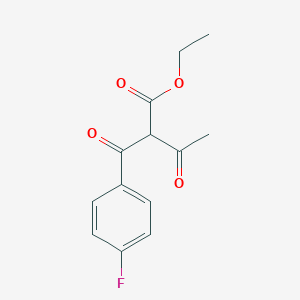

Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO4/c1-3-18-13(17)11(8(2)15)12(16)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMUUSKTWLWWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Fluorobenzoyl 3 Oxobutanoate and Its Analogues

Strategic Design of Precursor Reactants and Reagents

The successful synthesis of ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate hinges on the careful selection of appropriate precursor molecules. The strategic design of these reactants is dictated by the desired bond disconnections in the target molecule. A common and effective strategy involves a disconnection at the α-carbon of the butanoate chain, leading to two primary precursor fragments: an electrophilic acyl source and a nucleophilic enolate precursor.

For the synthesis of this compound, the logical precursors are:

Acylating Agent (Electrophile): A derivative of 4-fluorobenzoic acid is required to introduce the 4-fluorobenzoyl group. Common choices include 4-fluorobenzoyl chloride or an ester like methyl 4-fluorobenzoate. The fluorine substituent is an important feature, often incorporated to modulate the electronic properties of the final molecule.

Enolate Precursor (Nucleophile): Ethyl acetoacetate (B1235776) is the ideal precursor for the 3-oxobutanoate portion of the target molecule. The α-hydrogens of ethyl acetoacetate are acidic and can be readily removed by a suitable base to generate a stabilized enolate, which then acts as the nucleophile.

Alternatively, a crossed Claisen condensation approach can be envisioned using a 4-fluorophenyl ketone and a carbonate ester. For instance, 4-fluoroacetophenone can serve as the ketone component, which, upon deprotonation at the methyl group, can attack an electrophilic carbonate like diethyl carbonate.

The choice of reagents is critical. Strong, non-nucleophilic bases are often preferred to ensure complete enolate formation without competing side reactions. The solvent must be inert to the reaction conditions and capable of dissolving the reactants and intermediates.

Established Synthetic Pathways for β-Keto Esters with Aryl Substituents

The formation of the carbon-carbon bond in aryl-substituted β-keto esters like this compound is typically achieved through well-established synthetic pathways. These methods primarily involve the reaction of a nucleophilic enolate with an electrophilic acylating agent.

Nucleophilic Acylation Approaches (e.g., Claisen-type Condensations)

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters. rsc.orgresearchgate.netresearchgate.net This reaction involves the base-mediated condensation of two ester molecules. However, for the synthesis of an unsymmetrical β-keto ester like the target compound, a "crossed" or "mixed" Claisen condensation is more appropriate.

In a typical crossed Claisen condensation for this synthesis, the enolate of ethyl acetate is reacted with an ester of 4-fluorobenzoic acid, such as methyl 4-fluorobenzoate. The mechanism proceeds as follows:

Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, removes an α-proton from ethyl acetate to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-fluorobenzoate ester.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Elimination of Leaving Group: The intermediate then collapses, eliminating the alkoxide leaving group (e.g., methoxide) to form the β-keto ester.

To drive the equilibrium towards the product, a stoichiometric amount of base is often used. The final product, being more acidic than the starting ester, is deprotonated by the base, which helps to push the reaction to completion. An acidic workup is then required to protonate the resulting enolate and isolate the final β-keto ester.

A variation of this approach involves the acylation of a pre-formed enolate of ethyl acetoacetate with an acylating agent like 4-fluorobenzoyl chloride. This method provides a more direct route to the desired product.

| Reactant 1 | Reactant 2 | Base | Product |

| Ethyl acetate | Methyl 4-fluorobenzoate | Sodium ethoxide | This compound |

| Ethyl acetoacetate | 4-Fluorobenzoyl chloride | Sodium hydride | This compound |

Carboxylation Reactions for β-Keto Ester Formation

While less common for this specific target, carboxylation reactions represent an alternative strategy for the formation of β-keto esters. This approach involves the introduction of a carboxyl group or its equivalent to a suitable precursor.

In principle, the synthesis of this compound via carboxylation could be envisioned starting from 1-(4-fluorophenyl)propan-2-one. The enolate of this ketone could be reacted with an electrophilic source of a carboxyl group, such as diethyl carbonate or ethyl chloroformate.

The general steps for such a synthesis would be:

Enolate Formation: Deprotonation of 1-(4-fluorophenyl)propan-2-one at the methyl group using a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate.

Carboxylation: Reaction of the enolate with an electrophilic carboxylating agent. For instance, reaction with diethyl carbonate would introduce an ethoxycarbonyl group at the α-position, leading to the desired β-keto ester after an acidic workup.

This method's viability would depend on the relative reactivity of the different enolizable positions and the efficiency of the carboxylation step.

Catalytic Systems and Their Influence on Synthesis Efficiency

The choice of catalyst is paramount in the synthesis of this compound as it dictates the reaction rate, yield, and selectivity. Both acid and base catalysis can be employed, each with its own set of advantages and specific applications.

Role of Brønsted and Lewis Acids in Reaction Promotion

While base-catalyzed routes are more traditional for Claisen-type condensations, acid catalysis offers an alternative pathway for the synthesis of β-keto esters. Lewis acids, such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or zinc chloride (ZnCl₂), can promote the acylation of ketones or enol ethers.

In the context of synthesizing this compound, a Lewis acid could be used to catalyze the reaction between ethyl acetoacetate and 4-fluorobenzoyl chloride. The Lewis acid would coordinate to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the enol form of ethyl acetoacetate.

Brønsted acids can also play a role in promoting reactions that lead to β-keto esters, although their application in the direct synthesis of the title compound is less documented. They can, for example, catalyze the Meyer-Schuster rearrangement of certain propargyl alcohols to form α,β-unsaturated ketones, which could be precursors to β-keto esters.

| Catalyst Type | Example Catalyst | Role in Synthesis |

| Lewis Acid | Aluminum chloride (AlCl₃) | Activates the acylating agent (e.g., 4-fluorobenzoyl chloride) to facilitate nucleophilic attack. |

| Lewis Acid | Titanium tetrachloride (TiCl₄) | Promotes the condensation between enol ethers and acylating agents. |

| Brønsted Acid | Sulfuric acid (H₂SO₄) | Can catalyze the formation of enols, which can then act as nucleophiles. |

Base-Catalyzed Synthetic Routes

Base-catalyzed pathways are the most prevalent for the synthesis of this compound, primarily through the Claisen condensation. The choice of base is critical for the success of the reaction.

Strong alkoxide bases, such as sodium ethoxide (NaOEt), are commonly used. To avoid transesterification side reactions, the alkoxide used should match the alcohol portion of the ester reactant (i.e., ethoxide for ethyl esters).

Sodium hydride (NaH) is another powerful base frequently employed in these syntheses. As a non-nucleophilic base, it irreversibly deprotonates the α-carbon of the ester to form the enolate and hydrogen gas, which drives the reaction forward. This makes it a highly effective reagent for promoting Claisen-type condensations. The use of a stoichiometric amount of a strong base like sodium hydride is often necessary to ensure complete formation of the product enolate, which is less basic than the starting materials, thus driving the reaction to completion. rsc.orgresearchgate.net

The reaction conditions, including the choice of solvent (typically an aprotic solvent like tetrahydrofuran or diethyl ether when using NaH) and temperature, are also crucial parameters that need to be optimized to maximize the yield and purity of the final product.

Development of Solid-Supported Catalysts in Related Syntheses

The evolution of synthetic methodologies for β-keto esters and related compounds has increasingly focused on the principles of green chemistry, with the development of solid-supported catalysts being a significant advancement. nih.gov These heterogeneous catalysts offer considerable economic and environmental benefits over their homogeneous counterparts, primarily due to their ease of separation from the reaction mixture and their potential for recyclability. nih.gov This simplifies purification processes and helps prevent the discharge of toxic reaction residues into the environment. nih.gov

Silica has emerged as a popular and effective support material. nih.gov For instance, silica-supported boric acid (SiO₂–H₃BO₃) has been successfully employed as a cheap, thermally stable, and environmentally benign heterogeneous acid catalyst for the trans-esterification of β-keto esters. nih.gov Other silica-supported reagents used in related transformations include sulfuric acid (H₂SO₄), perchloric acid (HClO₄), polyphosphoric acid (PPA), and ferric chloride (FeCl₃). nih.gov

Beyond silica, other materials have been investigated as supports for catalysts in similar C-C bond-forming reactions like the Claisen-Schmidt condensation. These include carbon, metal oxides, zeolites, and metal-organic frameworks (MOFs). researchgate.netresearchgate.net MOFs, such as Fe(BTC) (where BTC is 1,3,5-benzenetricarboxylic acid), are particularly noteworthy as they can function as reusable heterogeneous Lewis acid catalysts. researchgate.net Another approach involves solid-liquid phase-transfer catalysis (PTC), where a solid, mild base like anhydrous potassium carbonate is used in conjunction with a phase-transfer catalyst, eliminating the need for strong, soluble bases and often allowing for solvent-free conditions. sciencemadness.org The primary advantages of these solid-supported systems are summarized below:

Simplified Workup: The heterogeneous nature of the catalyst simplifies product isolation and purification, often eliminating the need for aqueous workups. nih.gov

Environmental Benefits: Reduces chemical waste and often allows for the use of milder reaction conditions. nih.gov

Stability: Many solid-supported catalysts exhibit high thermal stability. nih.gov

Optimization of Reaction Conditions and Process Control

Controlling reaction parameters is crucial for maximizing the yield and purity of this compound and its analogues. The interplay between solvent, temperature, and pressure, along with the application of modern energy sources like microwaves, dictates the efficiency and outcome of the synthesis.

The choice of solvent or reaction medium is a critical parameter in the synthesis of β-keto esters, significantly influencing reaction rates and yields. The polarity and boiling point of the solvent can affect the solubility of reactants and the stability of intermediates. For instance, in the trans-esterification of β-keto esters, a reaction to modify the ester group, solvent screening is essential. A study on the synthesis of benzyl (B1604629) acetoacetate using a silica-supported boric acid catalyst demonstrated that while solvents like toluene, THF, EtOAc, EtOH, and CH₃CN were tested, the optimal results were achieved under solvent-free conditions. nih.gov

The move towards solvent-free, or "neat," reaction conditions is a key aspect of green chemistry. nih.gov Such protocols reduce the use of volatile organic compounds (VOCs), simplify product workup, and can sometimes lead to higher reaction rates. nih.gov In lipase-catalyzed transesterification, the β-keto ester starting material itself can serve as the solvent, creating a highly concentrated and efficient reaction environment. google.com Solid-liquid phase-transfer catalysis is another methodology that can be effectively performed without a solvent. sciencemadness.org

The following table, adapted from a study on the trans-esterification of methyl acetoacetate, illustrates the profound effect of the reaction medium on product yield. nih.gov

Conversely, in stereoselective reactions, lower temperatures are often required to enhance selectivity. For the asymmetric α-chlorination of β-keto esters, lowering the temperature to -50 °C was found to significantly increase the enantioselectivity of the product. acs.org Biocatalytic methods, such as those using lipases, offer an advantage by proceeding at lower temperatures compared to conventional catalytic systems. rsc.org

Pressure can also be manipulated to influence reaction outcomes. Applying a vacuum (reduced pressure) can be used to remove volatile byproducts, such as ethanol during a trans-esterification reaction. google.comrsc.org This shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby accelerating the reaction and improving the final yield. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity by minimizing side-product formation. mdpi.com This technology aligns with the principles of green chemistry by improving energy efficiency and reducing waste. nih.gov

In the context of β-keto ester synthesis, microwave energy has been successfully applied to accelerate reactions. For instance, the synthesis of β-keto ester intermediates via Claisen-type condensations can be improved with microwave irradiation, with one report showing a reduction in reaction time to just five minutes. scielo.org.mx The benefits of this technique are not limited to a single reaction type; microwave assistance has been reported for Claisen-Schmidt condensations, hydrazinolysis of esters, and various multicomponent reactions for building complex heterocyclic scaffolds. nih.govsemanticscholar.orgnih.gov These protocols often occur more rapidly and safely than their conventionally heated counterparts.

The key advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Reaction times can be reduced from hours to minutes. mdpi.comscielo.org.mx

Higher Yields: Accelerated reactions and reduced side-product formation often lead to improved yields.

Improved Purity: The quick and clean nature of the reactions can simplify product purification.

Energy Efficiency: Direct heating of the reaction medium is more energy-efficient than conventional oil baths. nih.gov

Advanced Purification and Isolation Techniques for High Purity Products

The synthesis of a target compound is incomplete without its effective isolation and purification. For β-keto esters like this compound, achieving high purity is essential, as these compounds are often used as precursors in multi-step syntheses where impurities could interfere with subsequent reactions.

Chromatography is the most widely used technique for the purification of β-keto esters and related organic compounds in a laboratory setting. nih.govrsc.org Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a reaction in real-time. nih.govsciencemadness.org By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and can provide initial indications of the number of side products formed. nih.gov

Once the reaction is complete, Column Chromatography is the standard method for purification. google.comacs.org In this technique, the crude product mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. nih.govrsc.orgnih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For β-keto esters, a common mobile phase is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. nih.govrsc.org The purification often starts with a low concentration of the polar solvent, which is gradually increased (gradient elution) to elute compounds of increasing polarity. rsc.org The separated fractions are collected and analyzed by TLC to identify those containing the pure desired product, which are then combined and concentrated to yield the final, purified compound. nih.gov

Crystallization and Other Isolation Strategies

The purification of this compound and its analogues is a critical step in their synthesis to ensure high purity for subsequent applications. The choice of isolation and purification strategy is largely dependent on the physical properties of the target compound, such as its polarity, volatility, and crystallinity, as well as the nature of the impurities present. Common techniques employed include crystallization, column chromatography, and distillation.

Crystallization is a powerful technique for the purification of solid compounds, offering the potential to obtain high-purity materials. For this compound and its structural analogues, the selection of an appropriate solvent system is paramount for successful crystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

While specific crystallization data for this compound is not extensively detailed in the available literature, information on analogous compounds provides valuable insights. For instance, the structurally similar compound, Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, has been successfully crystallized, indicating that this method is applicable to this class of compounds researchgate.net. The process typically involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The choice of solvent can range from non-polar solvents like hexanes to more polar solvents such as ethanol or ethyl acetate, or mixtures thereof.

For fluorinated β-diketonate metal complexes, a related class of compounds, slow evaporation of a solution in a solvent such as methanol has been employed to yield crystals suitable for X-ray crystallography. In some cases, sublimation has also been utilized for obtaining single crystals researchgate.net. The general principle for selecting a recrystallization solvent is that "like dissolves like"; therefore, solvents with similar functional groups to the compound of interest are often good candidates rochester.edu.

| Solvent/Solvent System | Typical Application | Comments |

|---|---|---|

| Ethanol (EtOH) | General purpose for moderately polar compounds. | Often effective for compounds with minor impurities. |

| n-Hexane/Acetone | Good for compounds that are soluble in acetone but not in hexane. | Allows for slow crystallization by evaporation of the more volatile solvent. |

| n-Hexane/Ethyl Acetate (EA) | A common mixture for compounds of intermediate polarity. | Effective for purification when significant impurities are present. |

| Methanol (MeOH) | Used for polar compounds. | Slow evaporation can yield high-quality crystals. |

In addition to crystallization, several other techniques are routinely used for the isolation and purification of this compound and its analogues.

Column Chromatography: This is a widely used and versatile method for the purification of organic compounds. For β-keto esters, silica gel is the most common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent (such as n-hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is typically employed. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For instance, a close analogue, Ethyl 2-(4-fluorobenzoyl)-4-oxooctanoate, was purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

Distillation: For liquid β-keto esters, distillation under reduced pressure (vacuum distillation) can be an effective purification method, particularly for removing non-volatile impurities or separating components with different boiling points. Ethyl 2-methyl-3-oxobutanoate, for example, is purified by distillation at 80 °C under a pressure of 20 mmHg.

Extraction: Liquid-liquid extraction is a fundamental work-up procedure to isolate the crude product from the reaction mixture. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase. The organic layer containing the desired product is then washed with water, brine, and sometimes a mild acidic or basic solution to remove residual reactants and by-products. The organic solvent is subsequently removed under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.

| Technique | Typical Application | Key Parameters |

|---|---|---|

| Silica Gel Column Chromatography | Purification of solid and non-volatile liquid compounds. | Stationary phase: Silica gel. Mobile phase: Hexane/Ethyl Acetate gradient. |

| Vacuum Distillation | Purification of volatile liquid compounds. | Temperature and pressure are critical for separation. |

| Liquid-Liquid Extraction | Initial work-up to isolate the crude product. | Choice of immiscible organic and aqueous solvents. |

Comprehensive Spectroscopic and Structural Elucidation of Ethyl 2 4 Fluorobenzoyl 3 Oxobutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy serves as a cornerstone in the structural elucidation of Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate, offering profound insights into its atomic framework and the electronic environment of its constituent nuclei. The compound's existence in a keto-enol tautomeric equilibrium is a key feature revealed by NMR analysis. youtube.comphywe.comopenstax.orglibretexts.org

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound displays a complex set of signals indicative of its dual keto-enol forms. In the enol tautomer, a characteristic signal appears as a singlet at approximately 5.64 ppm, which is attributed to the enolic proton. rsc.org The aromatic region of the spectrum shows multiplets between 7.16 and 7.98 ppm, corresponding to the protons on the 4-fluorobenzoyl group. rsc.org The ethyl ester moiety is represented by a quartet around 4.15-4.25 ppm (CH₂) and a triplet around 1.21-1.33 ppm (CH₃). rsc.org The presence of both tautomers is confirmed by the observation of distinct sets of signals for each form. rsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.16 - 7.98 | m |

| Enol-H | 5.64 | s |

| Ester-CH₂ | 4.15 - 4.25 | q |

| Keto-CH | ~3.97 | s |

| Acetyl-CH₃ (enol) | ~2.18 | s |

| Acetyl-CH₃ (keto) | ~2.28 | s |

| Ester-CH₃ | 1.21 - 1.33 | t |

Data sourced from similar structures and general chemical shift ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a definitive carbon count and confirms the connectivity of the carbon skeleton. The carbonyl carbons of the ketone and ester groups are readily identified by their characteristic downfield shifts, typically appearing in the range of 160-200 ppm. For instance, in related structures, the keto carbonyl carbon (C=O) resonates around 192.8 ppm and the ester carbonyl carbon resonates at approximately 167.7 ppm. rsc.org The carbons of the aromatic ring exhibit signals between 116 and 166 ppm, with the carbon attached to the fluorine atom showing a characteristic splitting pattern. rsc.org The ethyl group carbons and the acetyl methyl carbon appear at higher field strengths. rsc.org

Table 2: Representative ¹³C NMR Chemical Shift Data

| Carbon Atom | Chemical Shift (ppm) |

| Keto C=O | ~192.8 |

| Ester C=O | ~167.7 |

| Aromatic C-F | ~166.5 (d, J ≈ 257 Hz) |

| Aromatic C | 116.4 - 136.2 |

| Enol C=C | ~87.6 |

| Ester O-CH₂ | ~61.7 |

| Methine CH | ~60.5 |

| Acetyl CH₃ | ~27.7 |

| Ester CH₃ | ~14.3 |

Values are based on data from analogous compounds and established chemical shift databases. rsc.orgrsc.orgorganicchemistrydata.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for detecting the presence and environment of fluorine atoms. In this compound, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal provides a clear indication of the electronic environment of the fluorobenzoyl moiety. For a similar compound, 4-fluorobenzaldehyde, the ¹⁹F NMR signal appears at approximately -102.4 ppm. rsc.org This technique is invaluable for confirming the regiochemistry of the fluorine substitution on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional NMR techniques are instrumental in establishing the intricate network of scalar couplings within the molecule, thereby confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the ethyl group's methylene (B1212753) and methyl protons, as well as between adjacent protons on the aromatic ring. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduresearchgate.net This is crucial for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. For example, the quartet at ~4.2 ppm in the ¹H spectrum would correlate with the carbon signal at ~61.7 ppm in the ¹³C spectrum, confirming their direct bond. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. youtube.com It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC would show correlations from the aromatic protons to the benzoyl carbonyl carbon, and from the acetyl protons to the keto carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Tautomeric Studies

Vibrational spectroscopy provides a rapid and non-destructive method for identifying the key functional groups present in this compound.

The Infrared (IR) spectrum is characterized by strong absorption bands corresponding to the various carbonyl stretching vibrations. Typically, the ester carbonyl (C=O) stretch appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is observed at a slightly lower wavenumber, around 1715 cm⁻¹. docbrown.info In the case of β-dicarbonyl compounds that exhibit keto-enol tautomerism, the enol form gives rise to a broad O-H stretching band (around 3400-2400 cm⁻¹) and a C=C stretching vibration (around 1650 cm⁻¹). The presence of multiple carbonyl absorptions in the IR spectrum of a related compound, with bands at 1732, 1684, and 1655 cm⁻¹, supports the existence of the keto-enol equilibrium. rsc.org

Raman spectroscopy , being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bond of the enol tautomer and the symmetric stretching of the aromatic ring would be expected to produce strong signals in the Raman spectrum. researchgate.net

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. nih.gov For this compound (C₁₃H₁₃FO₄), the calculated monoisotopic mass is 252.0798 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, cleavage at the α-position to the carbonyl groups, and fragmentation of the benzoyl moiety. The observation of a fragment ion corresponding to the 4-fluorobenzoyl cation would be a strong indicator of the compound's structure. Analysis of the fragmentation patterns of related compounds can help in predicting and interpreting the mass spectrum of the title compound. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions (based on related derivatives)

While a specific crystal structure for this compound is not publicly available, the solid-state molecular architecture and intermolecular interactions can be inferred by examining the crystallographic data of closely related derivatives. The presence of the 4-fluorobenzoyl group and the β-keto ester functionality dictates the likely packing motifs and non-covalent interactions that stabilize the crystal lattice.

Analysis of derivatives containing the 4-fluorobenzoyl moiety reveals a propensity for significant intermolecular interactions involving the fluorine and oxygen atoms. For instance, the crystal structure of 1,8-bis(4-fluorobenzoyl)naphthalene-2,7-diyl dibenzoate demonstrates a variety of non-covalent interactions that are likely to be relevant to the title compound. bibliomed.org In this related structure, the molecules are organized in the crystal lattice through a network of hydrogen bonds. These include (4-fluorobenzoyl)C–H(m-)···O=C(4-fluorobenzoyl) hydrogen bonds, which link molecules unidirectionally. bibliomed.org Furthermore, centrosymmetric dimer aggregates are formed through complementary interactions such as (benzoyloxy)C–H(m-)···F and various C–H···π interactions. bibliomed.org

In the solid state, molecules of related derivatives often form extended structures through various intermolecular interactions. In the case of Ethyl 2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate, C-H···O interactions link molecules into dimers, which are then connected into ribbons. nih.gov These ribbons are further stabilized by Cl···Cl contacts. nih.gov This suggests that the interplay of hydrogen bonds and other weaker interactions is crucial in determining the final crystal packing.

The tables below summarize key crystallographic data for related derivatives, providing insight into the expected solid-state properties of this compound.

Table 1: Crystallographic Data for 1,8-bis(4-fluorobenzoyl)naphthalene-2,7-diyl dibenzoate bibliomed.org

| Parameter | Value |

| Empirical Formula | C₃₈H₂₂F₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.161(2) |

| b (Å) | 16.353(4) |

| c (Å) | 16.035(4) |

| α (°) | 90 |

| β (°) | 99.851(10) |

| γ (°) | 90 |

| Volume (ų) | 2880.8(11) |

| Z | 4 |

Table 2: Selected Intermolecular Interaction Distances in 1,8-bis(4-fluorobenzoyl)naphthalene-2,7-diyl dibenzoate bibliomed.org

| Interaction Type | Distance (Å) |

| (4-fluorobenzoyl)C–H(m-)···O=C(4-fluorobenzoyl) | - |

| (benzoyloxy)C–H(m-)···F | - |

| (4-fluorobenzoyl)C–H(m-)···π(4-fluorobenzoyl) | - |

| (4-fluorobenzoyl)C–H(m-)···π(benzoyloxy) | - |

| (benzoyloxy)C–H(p-)…F | - |

| (benzoyloxy)C–H(m-)…π(benzoyloxy) | 2.86 |

| (naphthalene)C–H(6-)...O=C(4-fluorobenzoyl) | - |

| (4-fluorobenzoyl)C–H(o-)…O=C(benzoyloxy) | - |

| (benzoyl)C–H(p-)… π(benzoyl) | 2.94 |

Table 3: Crystallographic Data for Ethyl 2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate nih.gov

| Parameter | Value |

| Empirical Formula | C₁₂H₁₃ClN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9850(2) |

| b (Å) | 14.0750(3) |

| c (Å) | 8.4480(2) |

| α (°) | 90 |

| β (°) | 100.321(1) |

| γ (°) | 90 |

| Volume (ų) | 1285.11(5) |

| Z | 4 |

Table 4: Key Interaction Details for Ethyl 2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate nih.gov

| Feature | Description |

| Molecular Conformation | Nearly planar (inter-planar angle of 2.69(3)° between benzene (B151609) ring and hydrazono-3-oxobutanoate unit) |

| Intramolecular Interaction | N-H···O hydrogen bond forming an S(6) ring motif |

| Intermolecular Interactions | C-H···O interactions forming dimers; Cl···Cl contacts [3.2916(3) Å] linking ribbons |

Based on these related structures, it is reasonable to predict that the crystal structure of this compound would be stabilized by a combination of C–H···O and C–H···F hydrogen bonds, as well as potential π-π stacking interactions involving the fluorobenzoyl rings. The molecule is likely to adopt a relatively planar conformation stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the keto or ester oxygen.

Chemical Reactivity and Derivatization Strategies of Ethyl 2 4 Fluorobenzoyl 3 Oxobutanoate

Reactions Involving the β-Dicarbonyl Moiety

The β-dicarbonyl system, consisting of two carbonyl groups separated by a methylene (B1212753) group, is the primary site of reactivity in Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate. The acidic nature of the α-hydrogen and the electrophilicity of the carbonyl carbons are central to its chemical transformations.

The carbonyl carbons of the β-dicarbonyl moiety are electrophilic and thus susceptible to nucleophilic attack. This reactivity is fundamental to various addition and condensation reactions. A prominent example is the Knoevenagel condensation, where the active methylene group of the β-ketoester reacts with aldehydes or ketones. researchgate.netresearchgate.netscielo.br While direct studies on this compound are specific, the well-established reactivity of similar β-keto esters, such as ethyl acetoacetate (B1235776), provides a strong precedent for its behavior. nih.gov In such reactions, typically catalyzed by a weak base, the enolate of the β-dicarbonyl compound acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by dehydration to yield a new carbon-carbon double bond.

Table 1: Potential Knoevenagel Condensation Reactions

| Reactant A | Reactant B (Aromatic Aldehyde) | Potential Product |

|---|---|---|

| This compound | Benzaldehyde | Ethyl 2-(4-fluorobenzoyl)-3-phenyl-2-butenoate |

| This compound | 4-Chlorobenzaldehyde | Ethyl 2-(4-chlorobenzylidene)-3-oxo-2-(4-fluorobenzoyl)butanoate derivative |

The β-dicarbonyl moiety can undergo both oxidative and reductive transformations, although specific literature on this compound is limited. Generally, the reduction of β-keto esters can be controlled to selectively target one or both carbonyl groups. Strong reducing agents like lithium aluminum hydride would likely reduce both carbonyls to hydroxyl groups, whereas milder reagents such as sodium borohydride might preferentially reduce the ketone over the ester, leading to a β-hydroxy ester.

Oxidative reactions are less common but can be achieved under specific conditions, often leading to cleavage of the carbon-carbon bonds within the dicarbonyl unit. The specific outcomes of these reactions would depend heavily on the reagents and conditions employed.

Transformations of the 4-Fluorobenzoyl Group

The 4-fluorobenzoyl portion of the molecule offers a different set of reactive possibilities, primarily centered on the aromatic ring and the fluorine substituent.

The fluorine atom attached to the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.com The aromatic ring is rendered electron-deficient, or "activated," by the strong electron-withdrawing effect of the para-carbonyl group. This activation facilitates the attack of a nucleophile on the carbon atom bearing the fluorine. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com

A notable aspect of SNAr reactions is the reactivity trend of halogens as leaving groups, which is typically F > Cl > Br > I. libretexts.orgyoutube.com This is contrary to SN1 and SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comyoutube.com

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product |

|---|---|

| Sodium methoxide (NaOCH₃) | Ethyl 2-(4-methoxybenzoyl)-3-oxobutanoate |

| Ammonia (NH₃) | Ethyl 2-(4-aminobenzoyl)-3-oxobutanoate |

Diverse Cyclization and Annulation Reactions

The 1,3-dicarbonyl functionality is an exceptionally useful building block for synthesizing a wide variety of heterocyclic compounds through cyclization and annulation reactions.

The reaction of this compound with binucleophilic reagents is a cornerstone for constructing important nitrogen-containing heterocycles.

Pyrazoles: The condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classic and efficient method for pyrazole (B372694) synthesis. nih.govchim.it The reaction between this compound and hydrazine hydrate would proceed through initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield a substituted pyrazole. nih.gov

Pyridazinones: These six-membered heterocyclic compounds can be synthesized from β-keto esters. The reaction typically involves condensation with a hydrazine derivative, which provides two adjacent nitrogen atoms for the resulting ring system. scielo.brresearchgate.netsemanticscholar.org

Pyrimidines: Pyrimidines are synthesized by the condensation of a three-carbon fragment with a reagent containing an N-C-N unit, such as urea, thiourea, or guanidine. bu.edu.eg In this context, this compound serves as the C-C-C component. The reaction involves sequential condensation and cyclization to form the stable aromatic pyrimidine ring. thieme-connect.de

Table 3: Synthesis of Nitrogen-Containing Heterocycles

| Reagent | Resulting Heterocycle Class |

|---|---|

| Hydrazine Hydrate (N₂H₄·H₂O) | Pyrazole |

| Phenylhydrazine | Pyrazole |

| Urea (CH₄N₂O) | Pyrimidine (pyrimidinone) |

| Thiourea (CH₄N₂S) | Pyrimidine (pyrimidinethione) |

Intramolecular Cyclization Pathways for Polycyclic Systems (e.g., Chromones)

The structure of this compound is well-suited for intramolecular cyclization reactions to form polycyclic systems, most notably chromones. Chromones are a class of benzopyran derivatives that are prevalent in many natural products and exhibit a wide range of biological activities.

The synthesis of chromones from aryl β-ketoesters typically proceeds under acidic conditions. ijrpc.com The general mechanism involves the initial reaction of a phenol with a β-ketoester. In the context of this compound, this would involve a reaction with a substituted phenol. The key step is an intramolecular cyclization, often catalyzed by a strong acid such as sulfuric acid, polyphosphoric acid, or hydriodic acid. ijrpc.com This acid-catalyzed ring closure is a crucial step in forming the characteristic pyranone ring of the chromone scaffold. ijrpc.com

Table 1: Common Catalysts for Chromone Synthesis from β-Ketoesters

| Catalyst | Conditions | Reference |

| Sulfuric Acid | Often used as a condensing agent and catalyst. | ijrpc.com |

| Polyphosphoric Acid (PPA) | Effective for cyclization, especially for phenolic hydroxyl side chains. | ijrpc.com |

| Acetic Acid | Can be used as a catalyst in the ring closure step. | ijrpc.com |

| Hydriodic Acid | Employed as a catalyst for the ring closure. | ijrpc.com |

The reaction proceeds through the formation of an intermediate that undergoes an intramolecular condensation, leading to the chromone ring system. Microwave heating has also been utilized to facilitate the ring cyclization, often leading to shorter reaction times. ijrpc.com

1,3-Dipolar Cycloaddition Reactions with Related Dipolarophiles

1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org Derivatives of this compound can be envisioned to participate in such reactions, either as the dipolarophile component or as a precursor to a 1,3-dipole.

For instance, the active methylene group of this compound can be functionalized to introduce an alkene or alkyne moiety, which can then act as a dipolarophile. These dipolarophiles can then react with various 1,3-dipoles like azides, nitrile oxides, or nitrones to form a variety of five-membered heterocycles. ijrpc.comyoutube.com

The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction, similar to the Diels-Alder reaction. organic-chemistry.org The reaction between an azide and an alkyne to form a 1,2,3-triazole is a prominent example of this reaction class. youtube.com When catalyzed by copper, this reaction becomes a stepwise process and is a key example of "click chemistry". ijrpc.com

Table 2: Examples of 1,3-Dipoles and Resulting Heterocycles

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Azide | Alkyne | 1,2,3-Triazole |

| Nitrile Oxide | Alkyne | Isoxazole |

| Nitrone | Alkene | Isoxazolidine |

These cycloaddition reactions are valuable because they are often stereospecific and allow for the construction of complex heterocyclic systems with a high degree of control. wikipedia.org

Self-Assembly, Dimerization, and Domino Reactions

The unique structural features of this compound also lend themselves to more complex transformations such as self-assembly, dimerization, and domino reactions.

Recent research has explored the dimerization and self-assembly of amphiphilic molecules, a process that can be driven by chemical agents. nih.govnih.gov While not directly studying this compound, these studies highlight the potential for molecules with polar functional groups to form larger, organized structures.

Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular reactions where the subsequent reaction is a consequence of the functionality generated in the previous step. Aryl β-ketoesters are known to participate in domino reactions to generate complex molecular architectures. nih.gov For example, they can be involved in domino processes with highly reactive intermediates like arynes to create molecules with quaternary carbon centers. nih.gov

Formation of 1,4-Enediones from Aryl β-Ketoesters

While the direct formation of 1,4-enediones from this compound is not extensively detailed, related transformations suggest plausible pathways. The synthesis of 1,4-dicarbonyl compounds is a significant area of organic synthesis. Catalytic enantioselective methods have been developed for the synthesis of 1,4-keto-alkenylboronate esters, which can be readily transformed into 1,4-dicarbonyls. nih.gov Furthermore, the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a well-established method for forming carbon-carbon bonds, which is a key step in the construction of 1,4-dicarbonyl systems. organic-chemistry.orgresearchgate.net

Subsequent Transformations to Fused Heterocyclic Systems (e.g., Pyrazines, β-Carbolines, Quinoxalines)

The dicarbonyl nature of this compound makes it an excellent starting material for the synthesis of various fused heterocyclic systems.

Quinoxalines: The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. acs.orgnih.govorganic-chemistry.org this compound can serve as a precursor to the required dicarbonyl species. Various catalytic systems, including those based on iridium, nickel, and even metal-free approaches using elemental sulfur, have been developed for quinoxaline synthesis. organic-chemistry.orgresearchgate.net

β-Carbolines: β-Carbolines are a class of indole alkaloids with significant biological activity. sciforum.net Their synthesis can be achieved through various methods, including the Pictet-Spengler and Bischler-Napieralski reactions. ljmu.ac.uk While these classical methods typically start from tryptophan or tryptamine derivatives, modern synthetic approaches often involve transition metal-catalyzed reactions. ljmu.ac.ukresearchgate.netnih.govmdpi.com The dicarbonyl fragment of this compound could potentially be incorporated into the β-carboline skeleton through innovative synthetic strategies.

Pyrazines: Pyrazines can be synthesized through the condensation of 1,2-dicarbonyl compounds with α-aminocarboxylic acid amides. google.com The classical method for pyrazine formation involves the condensation of a 1,2-dicarbonyl with a 1,2-diaminoethane, followed by oxidation. researchgate.net Dehydrogenative coupling reactions catalyzed by manganese pincer complexes have also been reported for the synthesis of pyrazines and quinoxalines. acs.orgnih.gov

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in this compound—two carbonyl groups (ketone and ester) and an active methylene group—makes chemoselectivity and regioselectivity crucial considerations in its transformations. slideshare.net

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions with nucleophiles, the ketone carbonyl is generally more electrophilic and thus more reactive than the ester carbonyl. This difference in reactivity can be exploited to achieve selective transformations. Protecting groups are often employed to temporarily block one reactive site, allowing for a reaction to occur at another.

Regioselectivity concerns the site of a reaction when multiple positions are available. For example, in the alkylation of the enolate derived from this compound, the reaction occurs at the α-carbon (the active methylene group). In addition reactions to α,β-unsaturated carbonyl derivatives, nucleophiles can attack at the β-carbon (1,4-addition or conjugate addition) or at the carbonyl carbon (1,2-addition). The choice between these pathways is influenced by the nature of the nucleophile and the reaction conditions.

The principles of chemoselectivity and regioselectivity are fundamental in designing synthetic routes that utilize multifunctional molecules like this compound to produce complex target molecules with high precision. slideshare.net

Stereochemical Control and Isomerism in Derivatization (e.g., E/Z Isomers)

Derivatization of this compound can lead to the formation of stereoisomers, particularly E/Z isomers. E/Z isomerism, also known as geometric isomerism, arises in compounds containing a double bond where rotation is restricted.

When the active methylene group of this compound participates in condensation reactions, such as the Knoevenagel condensation, with aldehydes or ketones, a new carbon-carbon double bond is formed. The substituents on this double bond can be arranged in two different spatial orientations, leading to E and Z isomers.

The assignment of E or Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules. uou.ac.in For each carbon of the double bond, the two attached groups are assigned priorities. If the two higher-priority groups are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning together). If they are on opposite sides, it is designated as E (from the German entgegen, meaning opposite). uou.ac.in

The stereochemical outcome of such reactions can often be controlled by the choice of reagents, catalysts, and reaction conditions. nih.gov For example, in copper-catalyzed reactions of 1,3-butadienyl silanes, the nature of the silyl group was found to have a significant impact on the stereo- and enantioselectivity, leading to either (Z)- or (E)-β,γ-unsaturated ketones. nih.gov

Table 3: Cahn-Ingold-Prelog Priority Rules for E/Z Isomerism

| Rule | Description |

| 1 | Higher atomic number of the atom directly attached to the double bond gets higher priority. |

| 2 | If there is a tie, move to the next atoms along the chain until a point of difference is found. |

| 3 | Multiple bonds count as multiple single bonds to the same atom type. |

Understanding and controlling the stereochemistry of these derivatization reactions is essential for the synthesis of specific isomers with desired biological or physical properties.

Mechanistic Investigations of Reactions Involving Ethyl 2 4 Fluorobenzoyl 3 Oxobutanoate

Elucidation of Reaction Pathways and Transition States

The reaction pathways of Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate are diverse, owing to the presence of multiple reactive sites. A prominent reaction class for this compound is its use in the synthesis of heterocyclic compounds, such as pyrazoles. The formation of pyrazoles typically proceeds through a condensation reaction with a hydrazine (B178648) derivative, followed by an intramolecular cyclization and dehydration.

One proposed pathway for the reaction of this compound with a hydrazine involves the initial nucleophilic attack of the hydrazine on one of the carbonyl groups. Given the electronic properties of the molecule, the benzoyl carbonyl is a likely site of initial attack due to the electron-withdrawing nature of the fluorinated phenyl ring. However, the acetyl carbonyl is also a potential reaction site. Following the initial addition, a series of proton transfers and a cyclization step lead to a heterocyclic intermediate, which then dehydrates to form the aromatic pyrazole (B372694) ring. mdpi.comresearchgate.net

The elucidation of the exact pathway and the characterization of the transition states often require computational chemistry methods, such as Density Functional Theory (DFT). These calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway and the structures of the transition states connecting reactants, intermediates, and products. For instance, in related systems, theoretical studies have been employed to determine the activation energy barriers for different steps in a reaction, providing a quantitative understanding of the reaction kinetics. researchgate.net While specific DFT studies on this compound are not extensively documented in the literature, the principles from studies on similar β-dicarbonyl compounds can be applied to predict its behavior.

A notable reaction involving a related compound, ethyl 2-methyl-2,3-butadienoate, with an imine in the presence of a phosphine (B1218219) catalyst, proceeds through a zwitterionic intermediate. researchgate.net A proposed mechanism involves the nucleophilic addition of the phosphine to the allene, followed by addition to the imine, a series of proton transfers, and a final cyclization with elimination of the phosphine catalyst to yield the product. researchgate.net This highlights the complexity of reaction pathways that can be accessed by functionally rich molecules.

Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are paramount for validating a proposed reaction mechanism. In many reactions of this compound, the intermediates are transient and present in low concentrations, making their isolation and characterization challenging. Spectroscopic techniques are often employed to detect these fleeting species.

In the synthesis of pyrazoles, a key intermediate is the hydrazone formed from the initial condensation reaction. researchgate.net This intermediate can exist as a mixture of E/Z isomers. Subsequent intramolecular cyclization leads to a non-aromatic dihydropyrazole derivative, which is another crucial, often unisolated, intermediate. The final step of dehydration yields the stable pyrazole product. While the direct characterization of these intermediates for this compound is not detailed, the general mechanism is well-established for β-dicarbonyl compounds. mdpi.comhilarispublisher.com

In reactions involving strong bases, this compound can form a resonance-stabilized enolate anion. This enolate is a key reactive intermediate in alkylation and acylation reactions. The negative charge is delocalized over the two carbonyl oxygen atoms and the central carbon atom, which accounts for its stability and nucleophilicity. The structure of this enolate can be inferred from spectroscopic data of similar β-ketoester enolates, which show characteristic shifts in NMR and IR spectra compared to the parent keto-enol mixture.

For instance, in the synthesis of ethyl 2-benzyl-3-oxobutanoate, the deprotonation of ethyl 3-oxobutanoate with sodium ethoxide generates an enolate anion, which is then alkylated by benzyl (B1604629) chloride. hilarispublisher.com This enolate is a critical reactive intermediate that dictates the outcome of the reaction.

Role of Tautomerism (Keto-Enol) in Reaction Mechanisms

A defining characteristic of this compound is its existence as a mixture of keto and enol tautomers. This tautomeric equilibrium plays a profound role in its reactivity. The keto form contains two distinct ketone groups, while the enol form possesses a carbon-carbon double bond and a hydroxyl group, creating a conjugated system. researchgate.net

The enol form is often the more reactive species in many reactions. For example, in the aforementioned pyrazole synthesis, the reaction with hydrazine can proceed through the enol tautomer, which presents a nucleophilic C=C bond. researchgate.net The equilibrium between the keto and enol forms can be influenced by several factors, including the solvent, temperature, and the presence of acids or bases. researchgate.net

The relative stability of the different possible enol forms is also a critical factor. For this compound, two primary enol forms are possible, one involving the acetyl group and the other involving the benzoyl group. The enol form involving the benzoyl group may be stabilized by conjugation with the aromatic ring. The equilibrium composition can be determined using techniques like ¹H NMR spectroscopy by integrating the signals corresponding to the different tautomers. researchgate.net For ethyl acetoacetate (B1235776), a related compound, the keto form is generally favored, but the percentage of the enol form is significant and highly dependent on the solvent. researchgate.netwalisongo.ac.id

Theoretical studies on similar dicarbonyl compounds have shown that electron-withdrawing groups tend to favor the enol form. walisongo.ac.id Therefore, the 4-fluorobenzoyl group in this compound is expected to influence the keto-enol equilibrium.

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Solvent Polarity | Polar solvents can shift the equilibrium towards the more polar tautomer. | Differential solvation of the keto and enol forms. |

| Temperature | Can shift the equilibrium depending on the enthalpy change of tautomerization. | The equilibrium constant is temperature-dependent. researchgate.net |

| Intramolecular Hydrogen Bonding | Can stabilize the enol form. | Formation of a stable six-membered ring in the enol tautomer. researchgate.net |

| Conjugation | Extended conjugation can stabilize the enol form. | The phenyl ring can conjugate with the enol system. researchgate.net |

| pH (Acid/Base Catalysis) | Both acids and bases can catalyze the interconversion of tautomers. | Facilitates proton transfer steps required for tautomerization. |

Detailed Analysis of Catalytic Cycles and Active Species

Many reactions involving this compound are catalyzed, and understanding the catalytic cycle is essential for reaction optimization. The catalyst's role is to provide a lower energy reaction pathway by interacting with the substrate to form reactive intermediates.

In the synthesis of pyrazoles, acids or bases are often used as catalysts. An acid catalyst can protonate a carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack by the hydrazine. A base catalyst can deprotonate the hydrazine, increasing its nucleophilicity, or deprotonate the β-ketoester to form the more reactive enolate.

For example, the Knoevenagel condensation, a related reaction for the synthesis of C=C bonds, can be catalyzed by mild bases like piperidine (B6355638) or Trizma. mdpi.comresearchgate.net The catalytic cycle would involve the formation of an enolate or an iminium ion intermediate.

While a specific, detailed catalytic cycle for a reaction involving this compound is not extensively described in the provided search results, we can infer the general steps from related transformations. For instance, in a metal-catalyzed reaction, the active species would be a metal complex that coordinates to the β-dicarbonyl compound. This coordination can activate the substrate towards nucleophilic attack or facilitate other transformations. The catalytic cycle would involve steps such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination, with the catalyst being regenerated at the end of the cycle.

The study of these catalytic cycles often involves a combination of kinetic studies, in-situ spectroscopic monitoring of the reaction, and computational modeling to identify the active catalytic species and the elementary steps of the cycle.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

| Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate |

| Ethyl 2-benzyl-3-oxobutanoate |

| Ethyl 2-methyl-2,3-butadienoate |

| Pyrazole |

| Phenylhydrazine |

| Piperidine |

| Trizma |

| Sodium ethoxide |

Computational Chemistry and Theoretical Modeling of Ethyl 2 4 Fluorobenzoyl 3 Oxobutanoate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding characteristics of Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate. Methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly used to optimize the molecular geometry and calculate various electronic properties. epstem.net

These calculations reveal the distribution of electron density and the nature of the chemical bonds within the molecule. The presence of multiple electronegative atoms, including fluorine and several oxygen atoms, creates significant electronic polarization. The 4-fluorobenzoyl group and the ethyl acetoacetate (B1235776) moiety are connected by a key carbon-carbon bond, and its electronic nature is heavily influenced by the adjacent carbonyl groups.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. epstem.net For analogous compounds, these calculations help in understanding their reactivity patterns. For instance, in related trifluoromethyl-containing butanoates, the strong electron-withdrawing nature of the trifluoromethyl group significantly affects the electron density distribution and electrophilic character of nearby carbon atoms.

Table 1: Illustrative Calculated Electronic Properties (Note: Data is representative of typical outputs from quantum chemical calculations for similar organic molecules.)

| Property | Representative Value/Description | Method |

| Total Energy | Varies based on conformation (e.g., in Hartrees) | DFT/B3LYP/6-31G(d,p) |

| HOMO Energy | e.g., -6.5 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | e.g., -1.2 eV | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | e.g., 5.3 eV | DFT/B3LYP/6-31G(d,p) |

| Dipole Moment | e.g., ~3.5 Debye | DFT/B3LYP/6-31G(d,p) |

Conformational Energy Analysis and Molecular Dynamics Simulations

This compound possesses several rotatable single bonds, leading to a complex potential energy surface with multiple possible conformations. nih.gov Conformational analysis is the study of these different spatial arrangements (conformers) and their relative energies. libretexts.org

The rotation around the C-C bonds, particularly the bond connecting the benzoyl group and the butanoate backbone, is of significant interest. Different arrangements, such as staggered and eclipsed conformations, will have different energy levels due to torsional strain and steric hindrance. libretexts.orgyoutube.com The most stable conformer, or ground-state geometry, will be the one that minimizes these unfavorable interactions. For butane, which has a simpler structure, the anti conformation where the large methyl groups are 180° apart is the most stable, while the fully eclipsed syn conformation is the least stable. youtube.com A similar analysis for this compound would involve assessing the spatial relationship between the bulky 4-fluorobenzoyl group and the ethyl ester group.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. nih.gov By simulating the movements of atoms according to classical mechanics, MD provides insights into how the molecule explores its conformational space in different environments, such as in solution. These simulations help identify the most populated conformational states and the pathways for transitioning between them.

Table 2: Example of Conformational Analysis Data for a Flexible Molecule (Note: This table illustrates the type of data generated from a conformational search, not specific values for the title compound.)

| Conformer | Dihedral Angle (Benzoyl-C-C-Ester) | Relative Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0.00 | 75% |

| Gauche 1 | ~60° | 1.2 | 12% |

| Gauche 2 | ~-60° | 1.2 | 12% |

| Eclipsed | ~0° | 5.0 | <1% |

Prediction of Reactivity and Selectivity through Computational Methods

Computational methods are powerful tools for predicting the reactivity and selectivity of this compound. By analyzing the calculated electronic structure, potential reaction sites can be identified.

Frontier Molecular Orbital (FMO) theory is a primary tool in this regard. The HOMO often indicates the site of electrophilic attack, as it represents the most available electrons. Conversely, the LUMO typically shows where a nucleophile is most likely to attack. For this molecule, the electron-deficient carbonyl carbons are expected to be primary electrophilic sites.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The carbonyl oxygens would show negative potential, while the carbonyl carbons and the proton on the central carbon would exhibit positive character.

These predictive models are crucial for understanding reactions like the Knoevenagel condensation, which is used to synthesize related compounds such as ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate. researchgate.net Computational analysis can help explain the observed stereoselectivity (e.g., formation of a Z conformation) in such reactions. researchgate.net

Modeling of Reaction Mechanisms and Energy Barriers

Theoretical modeling allows for the detailed investigation of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates.

For a given reaction, such as its synthesis via a Claisen-type condensation or its subsequent use in forming heterocyclic compounds, computational chemists can calculate the energy profile. This involves optimizing the geometries of the reactants, products, and any intermediates, as well as locating the transition state structure that connects them. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower activation energy corresponds to a faster reaction rate.

For example, in reactions of related ethyl 4,4,4-trifluoro-3-oxobutanoate, plausible reaction mechanisms for the formation of pyran and piperidine (B6355638) derivatives have been proposed and supported by computational analysis. researchgate.net Such studies provide a step-by-step molecular view of bond-breaking and bond-forming processes that is often inaccessible through experimental means alone.

Study of Non-Covalent Interactions in Molecular Aggregates and Solution

The behavior of this compound in a condensed phase (as a solid, liquid, or in solution) is governed by non-covalent interactions. These weaker interactions, while less energetic than covalent bonds, are critical in determining properties like crystal packing, solubility, and binding to other molecules.

In molecular aggregates or crystals, interactions such as C-H···O hydrogen bonds and π-π stacking between the aromatic rings can play a significant role. For a similar compound, ethyl 2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate, crystal packing is stabilized by C-H···O interactions and Cl···Cl contacts. nih.gov The fluorine atom in the title compound can also participate in weak hydrogen bonds or other electrostatic interactions.

When dissolved, the molecule's interactions with solvent molecules dictate its solubility and conformational preferences. Computational models can simulate this by using either an implicit solvent model (treating the solvent as a continuous medium) or an explicit model (including individual solvent molecules in the simulation). These studies are vital for predicting how the molecule will behave in a biological or reaction medium.

Applications of Ethyl 2 4 Fluorobenzoyl 3 Oxobutanoate in Advanced Synthetic Chemistry

Utility as a Versatile Synthetic Building Block and Intermediate

Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate, also known by its synonym Ethyl (4-fluorobenzoyl)acetate, is widely recognized for its utility as a versatile synthetic building block and intermediate in organic synthesis. ossila.comscbt.com The presence of multiple reactive sites within its structure allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of various organic compounds.

The reactivity of this compound is largely dictated by the acidic methylene (B1212753) protons situated between the two carbonyl groups and the electrophilic nature of the carbonyl carbons. This dual reactivity allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it serves as a precursor in condensation reactions with diamines, which can lead to the formation of benzimidazoles and perimidines. Furthermore, it is utilized in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones and in oxidative cross-coupling reactions with indoles.

The versatility of this building block is further demonstrated in its application in Lewis base-catalyzed hydrosilylation for the synthesis of α-acetoxy β-amino acid derivatives and in Conia-ene reactions for the construction of methylenecyclopentane derivatives. The fluorinated phenyl group also imparts unique properties to the resulting molecules, often enhancing their biological activity and material properties. mdpi.com

Construction of Complex Organic Molecules and Natural Product Analogues

The structural complexity of many organic molecules, including natural products and their analogues, often requires the use of highly functionalized and versatile building blocks. β-Keto esters, such as this compound, are a noteworthy class of organic compounds that serve as crucial intermediates in the synthesis of complex natural products. google.com While the direct application of this compound in the total synthesis of a specific natural product is not extensively documented, the broader class of β-keto esters is fundamental to this area of research.

The reactivity of the dicarbonyl system in this compound allows for its participation in a variety of synthetic strategies aimed at constructing complex molecular frameworks. For example, it can be employed in the synthesis of highly substituted heterocyclic compounds. The reaction of this compound with benzofurazan oxide yields 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline-1,4-dioxide, a complex heterocyclic system.

Moreover, the principles of β-keto ester chemistry are central to the asymmetric alkylation reactions, which are pivotal in establishing stereocenters in chiral molecules, a common feature in natural products. acs.org The incorporation of a fluorine atom, as present in this compound, is of particular interest in the synthesis of natural product analogues, as fluorinated compounds often exhibit altered and sometimes enhanced biological activities. rsc.org

The following table summarizes some of the complex molecular structures that can be synthesized using this compound as a key intermediate.

| Resulting Compound Class | Synthetic Reaction Type | Reference |

| Benzimidazoles and Perimidines | Condensation with diamines | |

| Hydroxybenzophenones | Domino Michael addition/cyclization/elimination | |

| α-Acetoxy β-amino acid derivatives | Lewis base catalyzed hydrosilylation | |

| Methylenecyclopentane derivatives | Conia-ene reactions | |

| 2-(Carboethoxy)-3-(4′-fluoro)phenylquinoxaline-1,4-dioxide | Condensation with benzofurazan oxide |

Precursor for Advanced Materials (e.g., Ligands in Catalysis, Pyrimidine Derivatives for Optoelectronic Applications)

Beyond its role in the synthesis of complex organic molecules, this compound is a valuable precursor for the development of advanced materials with specific functional properties. Its ability to form stable complexes with metal ions and its utility in the synthesis of functional heterocyclic systems are key to these applications.

Ligands in Catalysis:

This compound is employed as a ligand in catalytic reactions, where its chelating ability with metal centers can enhance stereoselectivity. ossila.com The formation of metal complexes with β-keto esters can influence the steric and electronic environment of the catalytic center, thereby directing the outcome of chemical reactions towards a desired stereoisomer. This is particularly important in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals.

Pyrimidine Derivatives for Optoelectronic Applications:

A significant application of this compound is as a starting material for the synthesis of pyrimidine derivatives. ossila.com These heterocyclic compounds are of great interest for their potential use in optoelectronic devices. Through reactions such as the Pinner pyrimidine synthesis with amidines or guanidines, this β-keto ester can be converted into functionalized pyrimidines. ossila.com

Iridium complexes incorporating these pyrimidine derivatives have been investigated for their use in long-lasting blue phosphorescent organic light-emitting diodes (PhOLEDs). ossila.com Furthermore, self-assembled monolayer films of these pyrimidine derivatives have been shown to engineer the interfacial properties of materials like molybdenum disulfide (MoS₂) and gold, leading to enhanced device performance in thin-film transistors. ossila.com

The following table highlights the applications of materials derived from this compound.

| Application Area | Derived Material | Function | Reference |

| Catalysis | Metal-ligand complexes | Stereoselectivity enhancement | ossila.com |

| Optoelectronics | Pyrimidine derivatives | Emissive layer in PhOLEDs | ossila.com |

| Electronics | Pyrimidine derivatives | Interfacial engineering in thin-film transistors | ossila.com |

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely reported method involves reacting 4-fluorobenzoyl chloride with ethyl acetoacetate in the presence of a base (e.g., sodium hydride or triethylamine) under anhydrous conditions. For example, in , the reaction of ethyl acetoacetate with 4-fluorobenzyl derivatives yielded the target compound in 97% yield using optimized conditions (room temperature, dry THF, and stoichiometric control). Key optimization strategies include:

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H NMR: Key peaks include:

- ESI-MS: A prominent [M+Na]⁺ peak at m/z 260.9 is characteristic .

- IR Spectroscopy: Strong stretches at ~1701 cm⁻¹ (ester C=O) and ~1620 cm⁻¹ (ketone C=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from:

- Structural Variability: Substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) alter electronic properties and binding affinities .

- Assay Conditions: Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) can skew results.

Resolution Strategies: - Perform comparative bioassays under standardized conditions.

- Use molecular docking to correlate substituent effects with target interactions (e.g., enzyme active sites) .

- Validate reproducibility via dose-response curves and statistical analysis (e.g., IC₅₀ comparisons) .

Q. What strategies improve the crystallization of this compound for X-ray diffraction studies, considering challenges in forming suitable crystals?

Methodological Answer: Crystallization challenges often stem from the compound’s flexible β-ketoester moiety and hydrophobic fluorophenyl group. Effective approaches include:

- Solvent Engineering: Use mixed solvents (e.g., ethyl acetate/hexane) to modulate polarity and nucleation rates.

- Temperature Gradients: Slow cooling from a saturated solution promotes ordered crystal lattice formation.

- Co-crystallization Agents: Introduce hydrogen-bond donors (e.g., methanol or water) to stabilize molecular packing. highlights the role of hydrogen-bonding patterns (e.g., R₂²(8) motifs) in crystal lattice stability .

- SHELX Refinement: For challenging crystals, employ high-resolution data and iterative refinement using SHELXL () to resolve disorder or twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products